Physicochemical properties of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Physicochemical properties of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Trifluoromethyl ketones (TFMKs), in particular, are a class of compounds recognized for their utility as synthetic intermediates and as potent enzyme inhibitors.[1][2][3] The electrophilic nature of the ketone's carbonyl carbon, amplified by the electron-withdrawing trifluoromethyl group, makes TFMKs effective mimics of the tetrahedral transition state in enzymatic reactions, particularly in serine and cysteine proteases.[2][3][4]
This guide provides a comprehensive technical overview of the physicochemical properties of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one . We will delve into its structural characteristics, methods for empirical determination of its key physical properties, and spectroscopic techniques for its structural elucidation and purity assessment. The methodologies described herein are grounded in established laboratory principles, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar fluorinated compounds.
Molecular and Structural Data
A foundational understanding of a compound begins with its structural and basic molecular data. These identifiers are critical for database searches, regulatory documentation, and theoretical calculations.
| Property | Value | Source |
| IUPAC Name | 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one | - |
| CAS Number | 146801-29-8 | [5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [5] |
| Molecular Weight | 248.20 g/mol | Calculated |
| 2D Structure | - |
Physical State and Appearance
While specific data for this compound is not publicly cataloged, analogous compounds—aryl trifluoromethyl carbinols and ketones—are typically crystalline solids or high-boiling oils at standard temperature and pressure. The presence of a hydroxyl group and the phenyl ring would suggest a solid state due to potential hydrogen bonding and crystal packing forces.
Determination of Melting Point
The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[6] Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.
Causality Behind Experimental Choices
The chosen method, capillary melting point determination, is a standard and reliable technique. The key to an accurate measurement is a slow heating rate (approx. 2°C/min) near the expected melting point. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the heating block, leading to erroneously wide and inaccurate melting ranges. A preliminary, rapid determination is often performed to quickly identify an approximate melting point, saving time during the subsequent, more precise measurements.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a Mel-Temp apparatus or similar device. Ensure the thermometer is correctly positioned to accurately measure the block's temperature.
-
Approximate Determination: Heat the block rapidly and observe the temperature at which the sample melts. This provides a rough estimate. Allow the block to cool.
-
Accurate Determination: Replace the used capillary with a fresh one. Heat the block quickly to about 20°C below the approximate melting point found in the previous step.
-
Data Collection: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point range is T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values confirm the accuracy of the measurement.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
For liquid compounds, the boiling point—the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure—is a key characteristic.[8][9] Like the melting point, it is sensitive to impurities and pressure. Therefore, recording the barometric pressure alongside the boiling point is crucial for accuracy.[8]
Causality Behind Experimental Choices
The Thiele tube or micro-reflux methods are ideal for determining the boiling point of small sample quantities (less than 1 mL).[10] The principle involves heating the liquid until a steady stream of bubbles emerges from an inverted capillary tube, indicating that the liquid's vapor pressure has overcome the external pressure.[10][11] The boiling point is recorded upon cooling, at the precise moment the last bubble recedes and liquid is drawn back into the capillary.[10] This point signifies the equilibrium where the external pressure and the liquid's vapor pressure are equal.
Experimental Protocol: Micro-Boiling Point Determination
-
Sample Preparation: Add 0.5 mL of the liquid sample to a small test tube or fusion tube.
-
Capillary Insertion: Place a standard melting point capillary tube into the liquid, with the open end down.[12]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[12]
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[10]
-
Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[9]
-
Data Collection: Remove the heat source. Carefully observe the capillary tube as the apparatus cools. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
-
Pressure Recording: Record the atmospheric pressure from a barometer.
Caption: Workflow for Micro-Boiling Point Determination.
Solubility Profile
Solubility provides critical insights into the polarity and functional groups of a molecule, following the principle of "like dissolves like".[13] The presence of a polar hydroxyl group and a non-polar phenyl ring in 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one suggests a nuanced solubility profile. It is expected to be soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate, and likely insoluble in non-polar solvents like hexane. Its solubility in water is expected to be low due to the large hydrophobic phenyl and pentanone backbone, despite the presence of a hydrogen-bonding hydroxyl group.
Causality Behind Experimental Choices
A systematic solubility testing protocol is employed to classify the compound.[14][15] Testing begins with water to assess overall polarity. Subsequent tests in dilute acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) are diagnostic for the presence of basic (e.g., amine) or acidic functional groups.[14][15] The tertiary alcohol in the target compound is generally not acidic enough to dissolve in 5% NaOH, but this test is crucial for ruling out more acidic functionalities like phenols or carboxylic acids.
Experimental Protocol: Systematic Solubility Testing
-
General Procedure: In a small test tube, add ~20 mg of the solid compound or 2 drops of the liquid. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[14] Observe if the compound dissolves completely.
-
Solvent Sequence:
-
Water: If soluble, test the solution with litmus paper to determine if it's acidic, basic, or neutral.[15]
-
5% NaOH: If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic functional group.
-
5% NaHCO₃: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility here indicates a strongly acidic group (e.g., carboxylic acid).[14]
-
5% HCl: If insoluble in water and base, test in 5% HCl. Solubility indicates a basic functional group (e.g., amine).[14][15]
-
Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility (often with a color change) indicates the presence of oxygen, nitrogen, or unsaturation.
-
Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and hexane.
-
Caption: Logical Flow for Solubility Classification.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for unambiguous structure elucidation and purity assessment. For a fluorinated molecule like 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one, a multi-technique approach is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR is also indispensable.[16]
-
Causality and Insights: The presence of the ¹⁹F nucleus provides an additional, highly sensitive NMR handle.[16] The large chemical shift range of ¹⁹F NMR minimizes signal overlap.[17][18] Crucially, spin-spin coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides definitive evidence of connectivity, allowing for precise mapping of the trifluoromethyl group's location.[17][18]
-
Expected Spectral Features:
-
¹H NMR: Expect distinct signals for the methyl protons (CH₃), the methylene protons (CH₂), the hydroxyl proton (OH), and the aromatic protons of the phenyl group. The CH₂ protons will likely appear as a complex multiplet due to coupling with each other and the nearby ¹⁹F nuclei.
-
¹³C NMR: Expect signals for all 11 carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. Carbons adjacent to the CF₃ group will also show smaller couplings.
-
¹⁹F NMR: Expect a single signal (a singlet if proton-decoupled) for the three equivalent fluorine atoms of the CF₃ group. In a proton-coupled spectrum, this signal may be split by the adjacent CH₂ protons.
-
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. Utilize broadband decoupling for ¹³C to simplify the spectrum and improve signal-to-noise.
-
2D NMR: If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). For fluorinated compounds, an H-F COSY or HOESY can be particularly informative.[19]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound and for quantification.
-
Causality and Insights: A reversed-phase HPLC method is most appropriate, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[20][21] The compound will be retained on the column based on its hydrophobicity. A pure compound should ideally yield a single, sharp peak. The area under this peak is proportional to its concentration. UV detection is suitable due to the presence of the phenyl chromophore.
-
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[21]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid to improve peak shape. A typical gradient might run from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Caption: Integrated Analytical Workflow for Characterization.
Conclusion
The comprehensive characterization of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one requires a systematic application of classical physicochemical tests and modern analytical techniques. By determining its melting point, boiling point, and solubility profile, researchers can gain initial insights into its purity and intermolecular forces. Unambiguous structural confirmation and purity assessment are then achieved through a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and HPLC. The protocols and workflows detailed in this guide provide a self-validating framework for obtaining reliable and reproducible data, essential for advancing research and development involving this promising fluorinated ketone.
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